molecular formula C21H22F2N2O4S B2897565 8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-65-6

8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2897565
CAS RN: 946344-65-6
M. Wt: 436.47
InChI Key: VPVZBYHSHMWKKV-UHFFFAOYSA-N
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Description

8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H22F2N2O4S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Research

Research has focused on the development of novel polymer materials with enhanced properties. In one study, researchers synthesized comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, demonstrating their potential for fuel cell applications due to high proton conductivity (Kim, Robertson, & Guiver, 2008). Similarly, another work explored the synthesis and characterization of carboxylated poly(ether sulfone)s, highlighting their application in membrane technology (Weisse, Keul, & Höcker, 2001).

Organic Synthesis and Chemical Studies

In the field of organic synthesis, the compound's derivatives have been investigated for their reactivity and potential in creating new chemical entities. One study analyzed laser flash photolysis studies of oxygen and sulfur atom transfer reactions, offering insights into the compound's utility in organic chemistry (Pezacki, Wood, Gadosy, Lusztyk, & Warkentin, 1998). Another research focused on the synthesis and structure-activity relationship of derivatives as anticonvulsant agents, indicating the pharmaceutical potential of the compound's framework (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Supramolecular Chemistry

The impact of fluorination on cyclohexane-5-spirohydantoin derivatives was examined, with findings on how such modifications influence supramolecular architectures and intermolecular interactions. This research underscores the compound's relevance in designing materials with specific molecular recognition capabilities (Simić, Đorđević, Lazić, Radovanović, Petkovic-Benazzouz, Rogan, Trišović, & Janjić, 2021).

Fluorination Techniques

Explorations into fluorination techniques highlight the role of the compound and its derivatives in advancing organic synthesis methodologies. For instance, a study on the regioselectivity in the fluorination of various substrates with N-F type reagents demonstrates the compound's utility in fine-tuning chemical reactions for desired outcomes (Zupan, Iskra, & Stavber, 1996).

properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O4S/c1-15-14-18(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)16-2-4-17(22)5-3-16/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVZBYHSHMWKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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